molecular formula C14H12F3NO4S2 B4401878 3-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

3-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B4401878
M. Wt: 379.4 g/mol
InChI Key: ODALNVRTPRWQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFB-TMS, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of TFB-TMS is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as carbonic anhydrase IX by binding to the active site of the enzyme.
Biochemical and Physiological Effects
TFB-TMS has been reported to have low toxicity and is generally considered to be safe for use in laboratory experiments. However, its effects on living organisms have not been extensively studied.

Advantages and Limitations for Lab Experiments

TFB-TMS has several advantages for use in laboratory experiments. It is stable under various reaction conditions and can be easily synthesized using simple methods. TFB-TMS is also commercially available, making it easily accessible for researchers.
However, TFB-TMS has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to use in aqueous reactions. TFB-TMS is also relatively expensive compared to other commonly used reagents.

Future Directions

There are several future directions for the study of TFB-TMS. One possible direction is the synthesis of TFB-TMS derivatives with improved properties such as increased solubility in water. Another direction is the study of the biological activity of TFB-TMS and its derivatives in living organisms. Additionally, the use of TFB-TMS in the synthesis of new materials such as MOFs and polymers is an area of active research.

Scientific Research Applications

TFB-TMS has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, TFB-TMS has been reported to have potent inhibitory activity against certain enzymes such as carbonic anhydrase IX, which is overexpressed in certain types of cancer. TFB-TMS has also been studied for its potential use as a building block in the synthesis of various bioactive compounds.
In organic synthesis, TFB-TMS has been used as a protecting group for amines and alcohols. The TFB-TMS group is stable under various reaction conditions and can be easily removed using mild conditions such as treatment with fluoride ions.
In material science, TFB-TMS has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO4S2/c1-23(19,20)12-6-3-7-13(9-12)24(21,22)18-11-5-2-4-10(8-11)14(15,16)17/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODALNVRTPRWQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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